

# The Synthetic Keystone: A Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

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## Compound of Interest

Compound Name: *Tert-butyl trans-4-formylcyclohexylcarbamate*

Cat. No.: *B068527*

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Introduction: **Tert-butyl trans-4-formylcyclohexylcarbamate**, a bifunctional molecule featuring a protected amine and a reactive aldehyde, has emerged as a critical building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its rigid cyclohexyl scaffold provides a defined three-dimensional geometry, while the orthogonal reactivity of its functional groups allows for sequential and controlled chemical transformations. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

## Physicochemical Properties

**Tert-butyl trans-4-formylcyclohexylcarbamate** is typically a white to light yellow solid, valued for its stability under standard laboratory conditions.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the amine's inertness during reactions targeting the aldehyde, and can be readily removed under acidic conditions. Key physicochemical data are summarized in the table below.

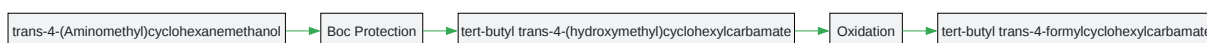
Property	Value	Reference
CAS Number	181308-57-6	[1]
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>3</sub>	[1]
Molecular Weight	227.30 g/mol	
Appearance	White to light yellow solid	[1]
Purity	≥97%	
Storage Temperature	0-8 °C	[1]

## Discovery and History

While **tert-butyl trans-4-formylcyclohexylcarbamate** is now a commercially available and widely utilized synthetic intermediate, specific details regarding its initial discovery and first reported synthesis are not prominently documented in publicly accessible scientific literature or patent databases. Its emergence is likely tied to the broader development of Boc-protected amino scaffolds for combinatorial chemistry and targeted drug design, where such building blocks became indispensable. The compound's value lies in its role as a versatile intermediate, allowing for the introduction of the trans-4-(aminomethyl)cyclohexyl moiety, a common structural motif in pharmacologically active molecules.

## Synthesis

The most common and logical synthetic route to **tert-butyl trans-4-formylcyclohexylcarbamate** involves the oxidation of its corresponding alcohol precursor, **tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate**. This precursor is readily prepared from commercially available starting materials. The oxidation of the primary alcohol to the aldehyde is a critical step and can be achieved using a variety of modern, mild oxidation reagents to avoid over-oxidation to the carboxylic acid.



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Caption: Synthetic workflow for **tert-butyl trans-4-formylcyclohexylcarbamate**.

## Experimental Protocol: Swern Oxidation

The Swern oxidation is a reliable and high-yielding method for the conversion of primary alcohols to aldehydes under mild conditions.

Materials:

- tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.
- Oxalyl chloride (1.5 - 2.0 equivalents) is slowly added to the cooled DCM.
- A solution of dimethyl sulfoxide (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 15-20 minutes.
- A solution of tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, again ensuring the temperature

remains below -60 °C. The reaction is stirred for 45-60 minutes at -78 °C.

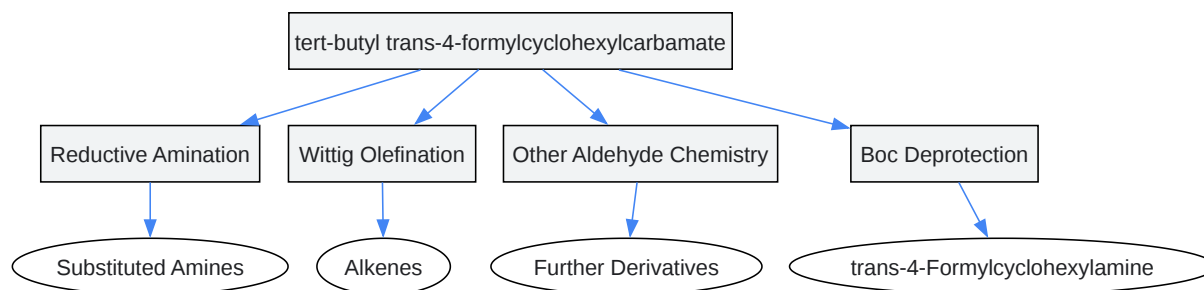
- Triethylamine (TEA) (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
- The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The crude **tert-butyl trans-4-formylcyclohexylcarbamate** can be purified by column chromatography on silica gel.

Alternative Oxidation Method: The Dess-Martin periodinane (DMP) oxidation is another excellent method for this transformation, offering the advantage of being performed at room temperature.

## Applications in Drug Development and Organic Synthesis

The utility of **tert-butyl trans-4-formylcyclohexylcarbamate** lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules.<sup>[1]</sup>

- Reductive Amination: The aldehyde functionality is readily converted into a variety of substituted amines through reductive amination, allowing for the introduction of diverse functional groups and the construction of libraries of compounds for high-throughput screening.
- Wittig and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a means to extend the carbon chain and introduce further functionality.
- Building Block for Bioactive Molecules: The trans-1,4-disubstituted cyclohexane core is a common feature in many biologically active compounds, imparting rigidity and influencing binding to biological targets. This intermediate is particularly valuable in the synthesis of inhibitors for various enzymes and receptors.<sup>[1]</sup>



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Caption: Key synthetic transformations of the core molecule.

## Safety Information

As with any chemical reagent, proper handling and safety precautions are essential.

- Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

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## References

1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

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